molecular formula C6H8ClN3O B13141290 5-Chloro-2-methoxy-6-methylpyrimidin-4-amine

5-Chloro-2-methoxy-6-methylpyrimidin-4-amine

Cat. No.: B13141290
M. Wt: 173.60 g/mol
InChI Key: SUXUSQRUVDTLKQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-6-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5, a methoxy group at position 2, and a methyl group at position 6. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-6-methylpyrimidin-4-amine typically involves the chlorination of 2-methoxy-6-methylpyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions helps in achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines or alcohols.

Scientific Research Applications

5-Chloro-2-methoxy-6-methylpyrimidin-4-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with DNA or RNA, leading to changes in gene expression or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

5-chloro-2-methoxy-6-methylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3O/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3,(H2,8,9,10)

InChI Key

SUXUSQRUVDTLKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)N)Cl

Origin of Product

United States

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